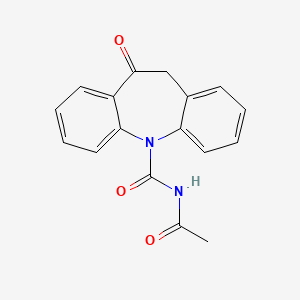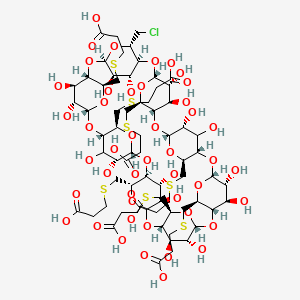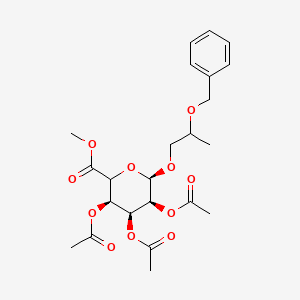
Alternariol3-SulfateAmmoniumSalt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alternariol 3-Sulfate Ammonium Salt is a sulfate derivative of Alternariol, a mycotoxin produced by fungi of the genus Alternaria. This compound is known for its genotoxic properties and is found in common edible crops. It is used in various scientific research applications due to its unique chemical properties and biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Alternariol 3-Sulfate Ammonium Salt can be synthesized through the sulfation of Alternariol. The process involves the reaction of Alternariol with sulfur trioxide-pyridine complex in an appropriate solvent, followed by neutralization with ammonium hydroxide to form the ammonium salt .
Industrial Production Methods
Industrial production of Alternariol 3-Sulfate Ammonium Salt involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and purification systems to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Alternariol 3-Sulfate Ammonium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the sulfate group to other functional groups.
Substitution: The sulfate group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or thiols .
Applications De Recherche Scientifique
Alternariol 3-Sulfate Ammonium Salt has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its genotoxic effects and its role in cellular processes.
Medicine: Investigated for its potential anticancer properties and its effects on DNA-topoisomerases.
Industry: Used in the development of new materials and as a reference compound in quality control
Mécanisme D'action
The mechanism of action of Alternariol 3-Sulfate Ammonium Salt involves its interaction with cellular components, leading to genotoxic effects. It can induce oxidative stress, mitochondrial dysfunction, and DNA damage. The compound targets various molecular pathways, including the activation of reactive oxygen species and the inhibition of DNA-topoisomerases .
Comparaison Avec Des Composés Similaires
Similar Compounds
Alternariol: The parent compound, known for its genotoxic and cytotoxic properties.
Alternariol Monomethyl Ether: A derivative with similar biological activities.
Tenuazonic Acid: Another mycotoxin produced by Alternaria fungi with different chemical properties
Uniqueness
Alternariol 3-Sulfate Ammonium Salt is unique due to its sulfate group, which imparts distinct chemical and biological properties. This modification enhances its solubility and reactivity, making it valuable for various research applications .
Propriétés
Formule moléculaire |
C14H13NO8S |
|---|---|
Poids moléculaire |
355.32 g/mol |
Nom IUPAC |
azane;(7,9-dihydroxy-1-methyl-6-oxobenzo[c]chromen-3-yl) hydrogen sulfate |
InChI |
InChI=1S/C14H10O8S.H3N/c1-6-2-8(22-23(18,19)20)5-11-12(6)9-3-7(15)4-10(16)13(9)14(17)21-11;/h2-5,15-16H,1H3,(H,18,19,20);1H3 |
Clé InChI |
NWDZSGIYZZFVBS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC2=C1C3=C(C(=CC(=C3)O)O)C(=O)O2)OS(=O)(=O)O.N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


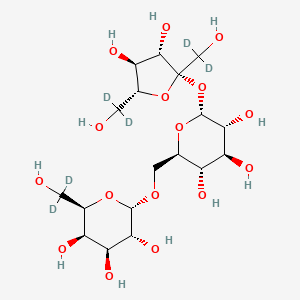
![2-Hydroxy-5-[2-[4-[(methylamino)sulfonyl]phenyl]diazenyl]benzoic Acid](/img/structure/B13843400.png)
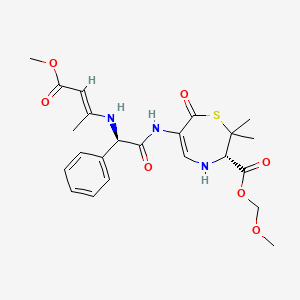
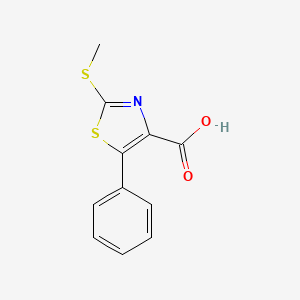
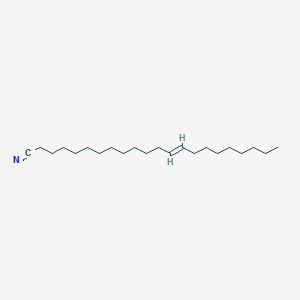
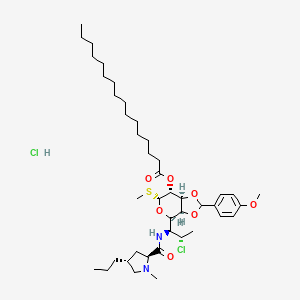
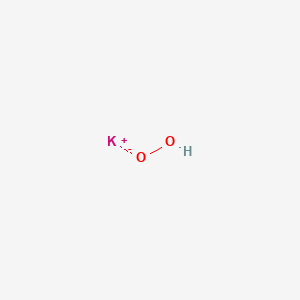
![(2R)-2-methyl-3-oxo-N-[4-(phenylsulfamoyl)phenyl]-4H-1,4-benzothiazine-6-carboxamide](/img/structure/B13843426.png)
![Tert-butyl 1-benzyl-6-(2-ethoxy-2-oxoethyl)-2,3,4a,8a-tetrahydropyrido[2,3-b]pyrazine-4-carboxylate](/img/structure/B13843434.png)
